
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₉H₂₀P₂ and a molecular weight of 190.2026 g/mol . This compound is characterized by the presence of two phosphine groups linked by a three-membered ring, making it a member of the diphosphirane family. It is often used as a ligand in coordination chemistry and has applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of chlorodiisopropylphosphine with a suitable base to form the desired diphosphirane . Another method includes the use of dilithiated reagents and chlorophosphines, which allows for the installation of two dialkylphosphino groups .
Industrial Production Methods
Industrial production of diphosphirane, 1,2-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into secondary phosphines.
Substitution: It can participate in substitution reactions where one or both phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for reduction, halogenated compounds for substitution, and oxidizing agents such as hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted diphosphiranes, depending on the specific reaction and conditions employed .
科学的研究の応用
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism by which diphosphirane, 1,2-bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Di-tert-butylphosphine: Another organophosphorus compound with similar steric properties.
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-3,3-dimethyl-: A closely related compound with additional methyl groups.
Uniqueness
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is unique due to its three-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in forming stable metal complexes and enhances its utility in various catalytic applications .
特性
CAS番号 |
68969-73-3 |
|---|---|
分子式 |
C9H20P2 |
分子量 |
190.20 g/mol |
IUPAC名 |
1,2-ditert-butyldiphosphirane |
InChI |
InChI=1S/C9H20P2/c1-8(2,3)10-7-11(10)9(4,5)6/h7H2,1-6H3 |
InChIキー |
GHTXIEQMFABQMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P1CP1C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


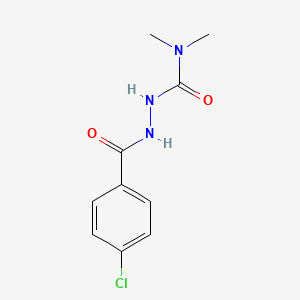
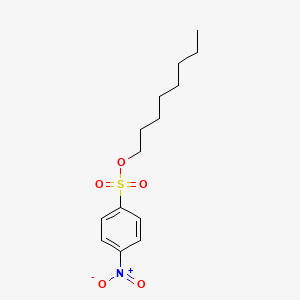
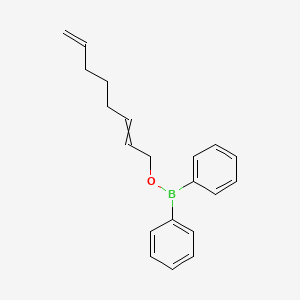
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
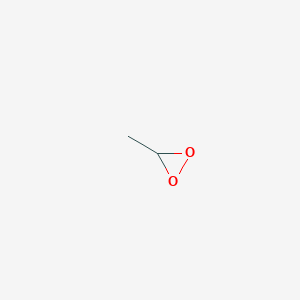
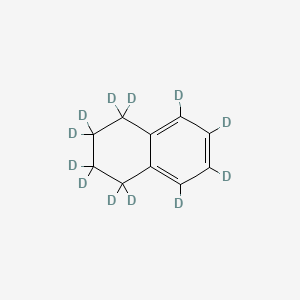
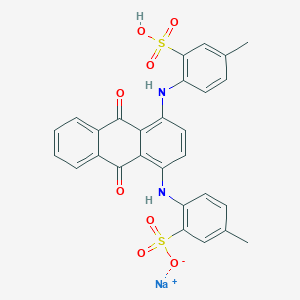
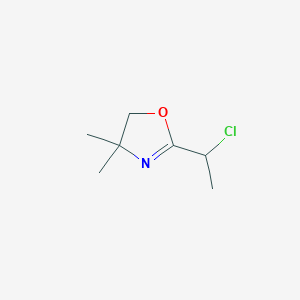
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)
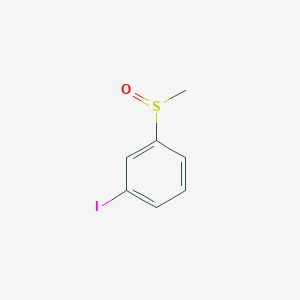
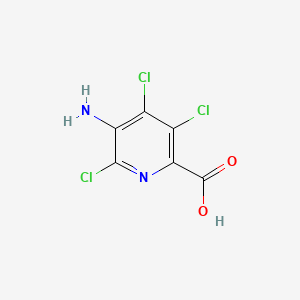
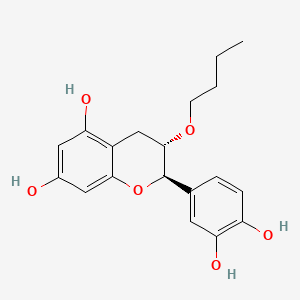
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
